R,R-Fenoterol
R,R-Fenoterol
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.
A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.
Brand Name:
Vulcanchem
CAS No.:
130156-24-0
VCID:
VC21254839
InChI:
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1
SMILES:
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Molecular Formula:
C17H21NO4
Molecular Weight:
303.35 g/mol
R,R-Fenoterol
CAS No.: 130156-24-0
Cat. No.: VC21254839
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic. |
|---|---|
| CAS No. | 130156-24-0 |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |
| Standard InChI Key | LSLYOANBFKQKPT-DIFFPNOSSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |
| SMILES | CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
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